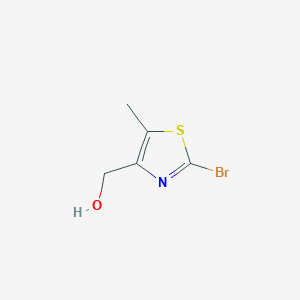
5-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at position 5, a methyl group at position 1, and a trifluoromethyl group at position 2. These substituents impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate imidazole precursor, which is then subjected to chlorination and methylation reactions.
Chlorination: The imidazole precursor is treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at position 5.
Methylation: The chlorinated intermediate is then methylated using a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the methyl group at position 1.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced at position 2 using a trifluoromethylating reagent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
5-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine, to facilitate the addition reaction.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
科学研究应用
5-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiparasitic properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as flame retardants and corrosion inhibitors.
作用机制
The mechanism of action of 5-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit key enzymes involved in microbial metabolism. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.
相似化合物的比较
Similar Compounds
5-chloro-2-methyl-4-isothiazolin-3-one: Another chlorinated heterocyclic compound with antimicrobial properties.
2-(trifluoromethyl)-1H-benzimidazole: A related compound with a trifluoromethyl group, known for its antiparasitic activity.
1-methyl-2-(trifluoromethyl)-1H-benzimidazole: Similar in structure but with a benzimidazole ring, used in medicinal chemistry.
Uniqueness
5-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
属性
IUPAC Name |
5-chloro-1-methyl-2-(trifluoromethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c1-11-3(6)2-10-4(11)5(7,8)9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWTXLQQCRWRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

